Cas no 2137057-59-9 (1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine)

1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine
- 2137057-59-9
- 1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine
- EN300-1110876
-
- インチ: 1S/C8H13N3O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6,9H2/t8-/m1/s1
- InChIKey: OXKCHLGFMPFNMY-MRVPVSSYSA-N
- ほほえんだ: O1CCC[C@@H]1CN1C=C(C=N1)N
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 53.1Ų
1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110876-2.5g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1110876-5.0g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1110876-1.0g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1110876-10g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1110876-0.25g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1110876-10.0g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1110876-0.5g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1110876-0.05g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1110876-1g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1110876-5g |
1-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazol-4-amine |
2137057-59-9 | 95% | 5g |
$2235.0 | 2023-10-27 |
1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amineに関する追加情報
Recent Advances in the Study of 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine (CAS: 2137057-59-9)
The compound 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine (CAS: 2137057-59-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-amine core and (2R)-oxolan-2-ylmethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel enantioselective synthesis method that improves yield and purity, addressing previous challenges in large-scale production. The method leverages asymmetric catalysis to achieve high stereochemical control, which is critical for the compound's biological activity.
Pharmacological evaluations have revealed that 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation markers, with a favorable safety profile. These findings suggest its potential as a dual-action therapeutic agent for conditions such as rheumatoid arthritis and certain cancers.
Further mechanistic studies have explored the compound's interaction with cellular receptors and signaling pathways. Molecular docking simulations and X-ray crystallography have provided insights into its binding modes, highlighting the importance of the (2R)-oxolan-2-ylmethyl group in stabilizing key interactions. These structural insights are guiding the design of next-generation derivatives with enhanced potency and selectivity.
In conclusion, 1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine (CAS: 2137057-59-9) represents a promising scaffold for drug discovery. Ongoing research aims to expand its therapeutic applications and optimize its pharmacokinetic properties. The compound's unique structural features and biological activities make it a valuable subject for future studies in chemical biology and medicinal chemistry.
2137057-59-9 (1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine) 関連製品
- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)
- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)
- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)
- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)
- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2171620-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopropyl}acetic acid)
- 1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)
- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)




